molecular formula C14H17F3N2O2 B12279448 N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide

N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12279448
M. Wt: 302.29 g/mol
InChI Key: MZAIEPFHXIFMQU-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce a secondary amine .

Scientific Research Applications

N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide moiety, which imparts distinct chemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

N-(1-benzyl-5-hydroxypiperidin-3-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(21)18-11-6-12(20)9-19(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9H2,(H,18,21)

InChI Key

MZAIEPFHXIFMQU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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